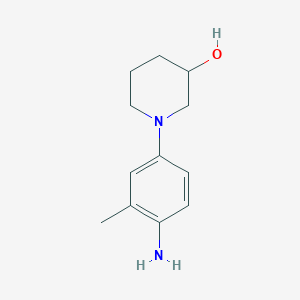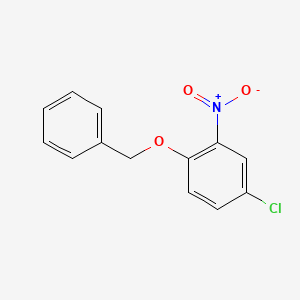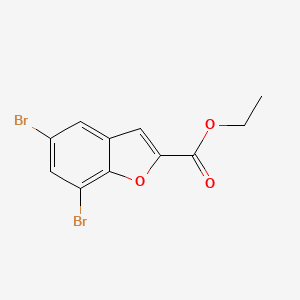
1-(4-Amino-3-methylphenyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Amino-3-methylphenyl)piperidin-3-ol” is a compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-(4-Amino-3-methylphenyl)piperidin-3-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C12H18N2O/c1-9-7-10 (4-5-12 (9)13)14-6-2-3-11 (15)8-14/h4-5,7,11,15H,2-3,6,8,13H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Amino-3-methylphenyl)piperidin-3-ol” is a powder that is stored at room temperature .科学的研究の応用
Pharmaceutical Development
1-(4-Amino-3-methylphenyl)piperidin-3-ol is a significant compound in the pharmaceutical industry due to its potential therapeutic properties. It serves as a building block for synthesizing various drugs, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate for drug development .
Neuroprotective Agents
Research has shown that derivatives of piperidine, including 1-(4-Amino-3-methylphenyl)piperidin-3-ol, exhibit neuroprotective properties. These compounds can protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes them promising candidates for developing treatments aimed at slowing or preventing the progression of these diseases.
Anticancer Research
Piperidine derivatives have been explored for their anticancer properties. 1-(4-Amino-3-methylphenyl)piperidin-3-ol can be used to synthesize compounds that inhibit the growth of cancer cells. These compounds can interfere with cell division and induce apoptosis (programmed cell death) in cancer cells, offering a potential pathway for developing new anticancer drugs .
Antimicrobial Agents
The compound has shown potential in the development of antimicrobial agents. Its derivatives can be effective against a range of bacterial and fungal pathogens. This application is particularly important in the context of increasing antibiotic resistance, as new antimicrobial agents are urgently needed to combat resistant strains .
Safety and Hazards
The safety information for “1-(4-Amino-3-methylphenyl)piperidin-3-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
特性
IUPAC Name |
1-(4-amino-3-methylphenyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPGLQPCFMWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-methylphenyl)piperidin-3-ol | |
CAS RN |
1155927-06-2 |
Source


|
| Record name | 1-(4-amino-3-methylphenyl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2628497.png)



![2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2628504.png)
![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628507.png)